molecular formula C19H18N2O4S2 B12805019 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- CAS No. 125057-00-3

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)-

Cat. No.: B12805019
CAS No.: 125057-00-3
M. Wt: 402.5 g/mol
InChI Key: SOZIWWWURYKOKI-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- is an organic compound belonging to the class of diarylthioethers. These compounds contain a thioether group substituted by two aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-amine coupling of a precursor compound with a series of amine derivatives under mild reaction conditions. This is followed by deprotection and cyclization reactions to form the desired pyrimidinedione derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidinedione derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- apart from these similar compounds is its unique substitution pattern, which can lead to different chemical and biological properties.

Properties

CAS No.

125057-00-3

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5,6-bis(phenylsulfanyl)pyrimidine-2,4-dione

InChI

InChI=1S/C19H18N2O4S2/c22-11-12-25-13-21-18(27-15-9-5-2-6-10-15)16(17(23)20-19(21)24)26-14-7-3-1-4-8-14/h1-10,22H,11-13H2,(H,20,23,24)

InChI Key

SOZIWWWURYKOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3

Origin of Product

United States

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